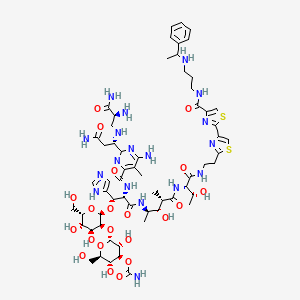![molecular formula C9H8N2O2S B13793361 9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci) CAS No. 60270-86-2](/img/structure/B13793361.png)
9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) is a complex organic compound characterized by its unique structure, which includes a dioxino and benzothiazol ring system.
Métodos De Preparación
The synthesis of 9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the benzothiazol ring, followed by the introduction of the dioxino moiety. Reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
9H-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9CI) can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole ring system but may lack the dioxino moiety.
Propiedades
Número CAS |
60270-86-2 |
|---|---|
Fórmula molecular |
C9H8N2O2S |
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
9H-[1,3]dioxino[4,5-g][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C9H8N2O2S/c10-9-11-6-1-2-7-5(8(6)14-9)3-12-4-13-7/h1-2H,3-4H2,(H2,10,11) |
Clave InChI |
DUUFEZPRXPQCJD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC3=C2SC(=N3)N)OCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)



![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
